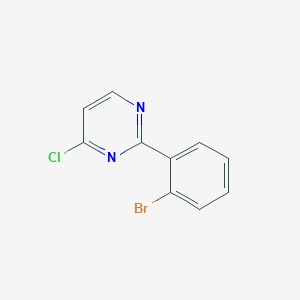
2-(2-Bromophenyl)-4-chloropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Bromophenyl)-4-chloropyrimidine” often involves heating with certain reagents . For instance, a related compound, “2-(2-bromophenyl)ethylamine”, was synthesized by heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, “2-(2-Bromophenyl)propanenitrile”, has a density of 1.4±0.1 g/cm3, a boiling point of 282.5±15.0 °C at 760 mmHg, and a flash point of 124.7±20.4 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Halogenated aromatic compounds, including those with bromine and chlorine substituents like 2-(2-Bromophenyl)-4-chloropyrimidine, are critical in organic synthesis. They serve as versatile intermediates in the construction of more complex molecules due to their reactivity, which allows for various cross-coupling reactions (Bryce & Sward, 2006; Qiu et al., 2009). These reactions are foundational in medicinal chemistry for the synthesis of pharmaceuticals, including anticancer agents, where pyrimidine rings are a common motif due to their presence in DNA and RNA (Kaur et al., 2014).
Material Science
In the field of material science, pyrimidine derivatives, including those with halogen atoms, have shown promise in the development of optoelectronic materials. These compounds, due to their electronic properties, are being explored for their potential in creating advanced materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). The incorporation of pyrimidine and halogenated phenyl groups could significantly impact the photophysical properties of these materials, enhancing their performance in various applications.
Environmental and Toxicological Studies
Research on halogenated compounds, including those similar to 2-(2-Bromophenyl)-4-chloropyrimidine, also extends to environmental and toxicological studies. The environmental behavior, bioaccumulation potential, and toxicological impacts of halogenated organic compounds are critical areas of investigation due to their widespread use and persistence in the environment (Koch & Sures, 2018; Quack & Wallace, 2003). Understanding the fate and impact of such compounds is essential for assessing environmental risks and developing strategies for mitigation and remediation.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
Bromophenyl compounds are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
The action of 2-(2-Bromophenyl)-4-chloropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a catalyst .
Propiedades
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)






